molecular formula C24H22ClN3O5 B2746450 4-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 370845-85-5

4-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2746450
CAS No.: 370845-85-5
M. Wt: 467.91
InChI Key: JAROKKSYQWKDDE-UHFFFAOYSA-N
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Description

4-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound that features a quinoline and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Formation of the Pyrazole Moiety: The pyrazole ring is often synthesized via cyclocondensation reactions involving hydrazines and 1,3-diketones.

    Coupling of Quinoline and Pyrazole: The quinoline and pyrazole moieties are then coupled through a series of reactions involving halogenation and nucleophilic substitution.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring, converting it to a dihydroquinoline derivative.

    Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. It has shown activity against certain types of cancer cells and may be developed into a new class of anticancer drugs.

Industry

In the industrial sector, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. The pyrazole ring can inhibit certain enzymes, further contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, which are used as antimalarial drugs.

    Pyrazole Derivatives: Such as celecoxib, which is used as an anti-inflammatory drug.

Uniqueness

What sets 4-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid apart is its dual functionality, combining the properties of both quinoline and pyrazole moieties. This dual functionality allows for a broader range of biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O5/c1-32-16-6-3-14(4-7-16)20-13-21(28(27-20)22(29)9-10-23(30)31)18-11-15-5-8-17(33-2)12-19(15)26-24(18)25/h3-8,11-12,21H,9-10,13H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAROKKSYQWKDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)OC)Cl)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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